

# Pharmacological Profile of Tetracosactide: A Technical Guide for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cosyntropin

Cat. No.: B549272

[Get Quote](#)

## Introduction

Tetracosactide, also known as **cosyntropin**, is a synthetic polypeptide that corresponds to the first 24 amino acids of the N-terminal sequence of natural adrenocorticotrophic hormone (ACTH).[1][2] This sequence, ACTH(1-24), is common to all species and contains the full biological activity of the parent hormone.[1][3] Tetracosactide is a potent agonist of melanocortin receptors, primarily utilized for its ability to stimulate the adrenal cortex.[4] Its principal applications in research and clinical settings are as a diagnostic agent for assessing adrenocortical function and, in some regions, as a therapeutic agent for conditions responsive to glucocorticoid treatment where conventional steroid therapy may be unsuitable.[5][6] This document provides an in-depth overview of the pharmacological profile of tetracosactide for researchers, scientists, and drug development professionals.

## Mechanism of Action

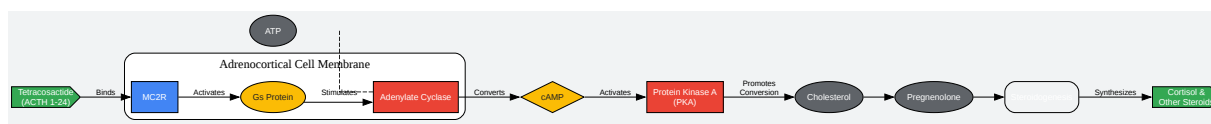
Tetracosactide exerts its effects by binding to and activating melanocortin receptors (MCRs), a family of five G protein-coupled receptors (GPCRs).[7] Its primary site of action for steroidogenesis is the melanocortin-2 receptor (MC2R), which is highly expressed on the plasma membrane of adrenocortical cells.[4][8]

## Adrenal Steroidogenesis via MC2R Activation

The binding of tetracosactide to MC2R initiates a downstream signaling cascade.[4] The hormone-receptor complex activates the Gs alpha subunit of the associated G protein, which in

turn stimulates the enzyme adenylate cyclase.[4][9] This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4][9] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, culminating in the stimulation of steroid hormone synthesis.[9]

The rate-limiting step in this process is the conversion of cholesterol to pregnenolone within the mitochondria.[1] Tetracosactide stimulation enhances this conversion, thereby increasing the substrate available for the enzymatic pathways that produce glucocorticoids (primarily cortisol), mineralocorticoids (to a limited extent, aldosterone), and androgenic substances.[1][4] While ACTH(1-17) is the minimal peptide sequence required for MC2R activation, the full ACTH(1-24) sequence of tetracosactide ensures maximal stimulation.[10][11]



[Click to download full resolution via product page](#)

**Caption:** MC2R signaling cascade initiated by tetracosactide.

## Extra-Adrenal Effects

Tetracosactide, like endogenous ACTH, can also bind to other melanocortin receptors (MC1R, MC3R, MC4R, MC5R), although its primary physiological role is defined by MC2R activation.[7][12] This interaction with other MCRs accounts for its extra-adrenal effects, which include melanotropic (skin-darkening) activity via MC1R and lipolytic effects.[1][12] It has also been noted to have anti-inflammatory and neurotrophic properties that may be independent of adrenal steroid production.[13]

## Pharmacodynamics

The pharmacodynamic profile of tetracosactide is characterized by a rapid and potent stimulation of the adrenal cortex.

- **Potency:** It has been established that 0.25 mg of tetracosactide stimulates the adrenal cortex to the same maximal extent as 25 international units (IU) of natural ACTH.[\[1\]](#)[\[14\]](#)[\[15\]](#)
- **Onset of Action:** An increase in plasma cortisol concentrations is observed within 5 minutes of administration.[\[16\]](#)
- **Duration of Action:** Following a single intramuscular injection, the duration of action is approximately 12 hours.[\[16\]](#) For the long-acting depot formulation, cortisol levels peak between 8 to 12 hours and remain elevated for up to 24 hours before returning to baseline around 36-48 hours.[\[4\]](#)
- **Dose-Response:** Increasing the dose of tetracosactide does not appear to increase the peak pharmacodynamic response but rather extends the duration of action.[\[4\]](#)

Parameter	Value / Description	Reference(s)
Bioequivalence	0.25 mg tetracosactide ≈ 25 IU natural ACTH	<a href="#">[1]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Onset	Increased plasma cortisol within 5 minutes	<a href="#">[16]</a>
Duration (IM)	~12 hours	<a href="#">[16]</a>
Duration (Depot)	Cortisol levels elevated for up to 24 hours	<a href="#">[4]</a>
Primary Effect	Stimulates adrenal cortex to secrete glucocorticoids, mineralocorticoids, and androgenic substances.	<a href="#">[1]</a> <a href="#">[16]</a>
Secondary Effects	Melanotropic and lipolytic activity. <a href="#">[1]</a> <a href="#">[12]</a> Anti-inflammatory and neurotrophic properties have been reported. <a href="#">[13]</a>	<a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a>

## Pharmacokinetics

The pharmacokinetic properties of tetracosactide are characterized by rapid distribution and metabolism. Formulations can significantly alter its absorption profile.

- **Absorption:** When administered as a long-acting depot injection (adsorbed onto a zinc phosphate complex), it is released and absorbed slowly from the intramuscular site.[\[4\]](#)[\[12\]](#) Peak plasma concentrations of 200-300 pg/mL are reached and maintained for about 12 hours after a 1 mg IM depot injection.[\[4\]](#)
- **Distribution:** Tetracosactide is rapidly distributed, concentrating particularly in the adrenal glands and kidneys.[\[4\]](#)[\[16\]](#) It has an apparent volume of distribution of approximately 0.4 L/kg.[\[4\]](#)[\[16\]](#)
- **Metabolism:** It is metabolized first by serum endopeptidases into inactive oligopeptides and subsequently by aminopeptidases into free amino acids.[\[9\]](#)[\[16\]](#)
- **Elimination:** The plasma half-life is short, with a mean value of approximately 7 minutes reported in one study.[\[12\]](#) Following an intravenous dose, 95-100% of radioactivity is excreted in the urine within 24 hours.[\[9\]](#)[\[12\]](#)

Parameter	Value	Reference(s)
Time to Peak (Absorption)	~1 hour (Standard)	<a href="#">[16]</a>
Volume of Distribution (Vd)	~0.4 L/kg	<a href="#">[4]</a> <a href="#">[16]</a>
Plasma Half-life ( $t_{1/2}$ )	~7 minutes	<a href="#">[12]</a>
Metabolism	Cleavage by serum endopeptidases and aminopeptidases	<a href="#">[9]</a> <a href="#">[16]</a>
Excretion	95-100% in urine within 24 hours (following IV dose)	<a href="#">[9]</a> <a href="#">[12]</a>
Depot Formulation	Adsorbed on a zinc phosphate complex for sustained release from IM injection site.	<a href="#">[4]</a> <a href="#">[12]</a>

## Experimental Protocols

Tetracosactide is a cornerstone tool for the investigation of the hypothalamic-pituitary-adrenal (HPA) axis. The standard protocol for this is the ACTH Stimulation Test.

## In Vivo: The ACTH Stimulation Test (Short Synacthen Test)

This test assesses the functional reserve of the adrenal cortex by measuring its cortisol output in response to a maximal stimulus.<sup>[2][17]</sup>

### Methodology:

- **Baseline Sample:** A blood sample is drawn to measure the baseline plasma cortisol level. This is typically done in the morning to account for diurnal rhythm.<sup>[17]</sup>
- **Administration:** A standardized dose of tetracosactide is administered.
  - **Standard High-Dose:** 0.25 mg (250 µg) is given as a single dose via intravenous (IV) or intramuscular (IM) injection.<sup>[16][18]</sup>
  - **Low-Dose:** A 1 µg IV dose is sometimes used, as it may offer greater sensitivity for diagnosing secondary adrenal insufficiency, though this remains a topic of debate.<sup>[18][19]</sup>
- **Post-Stimulation Samples:** Blood samples are collected at specific time points after administration to measure the stimulated cortisol levels. For the standard test, samples are typically drawn at 30 and/or 60 minutes post-injection.<sup>[9][16][17]</sup>
- **Analysis:** Plasma cortisol concentrations are determined using an appropriate assay (e.g., immunoassay, LC-MS/MS).

### Interpretation of Results:

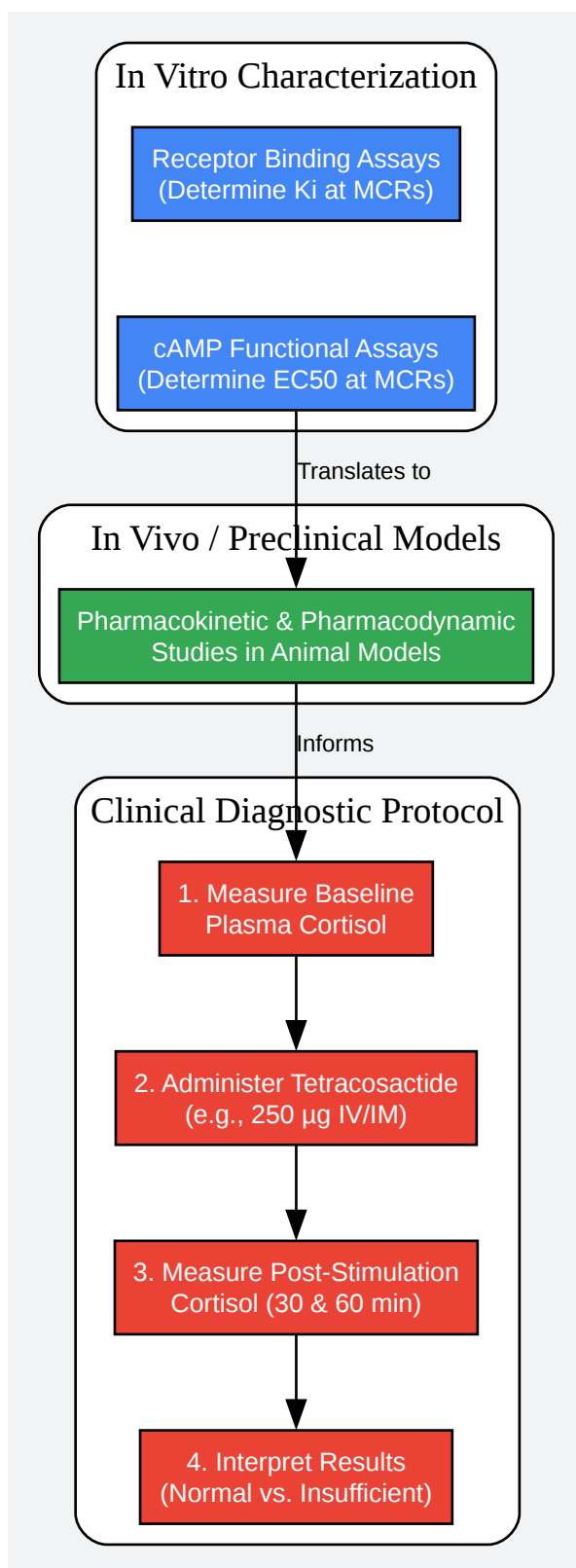
- **Normal Response:** A post-injection plasma cortisol level rising above a defined cutoff, commonly 18-20 µg/dL (or 500-550 nmol/L), is generally considered to indicate normal adrenocortical function.<sup>[9][14][20]</sup> An increment of at least 70 µg/L (200 nmol/L) above the basal level is also an indicator of a normal response.<sup>[16]</sup>

- Adrenal Insufficiency: A failure to achieve this cortisol level suggests primary or secondary adrenal insufficiency.[\[1\]](#)[\[17\]](#)

## In Vitro Assays

For more detailed mechanistic studies, several in vitro assays can be employed:

- Receptor Binding Assays: These assays quantify the affinity of tetracosactide for each of the five melanocortin receptors. Radioligand binding assays using cell membranes expressing a specific MCR subtype and a labeled ligand (e.g., [<sup>125</sup>I]-NDP- $\alpha$ -MSH) are standard. The ability of unlabeled tetracosactide to displace the radioligand is measured to determine its binding affinity ( $K_i$ ).
- Functional cAMP Assays: To measure the functional potency and efficacy of tetracosactide, cell-based assays are used. Cells engineered to express a specific MCR subtype (e.g., CHO or HEK293 cells) are stimulated with varying concentrations of tetracosactide. The resulting accumulation of intracellular cAMP is then quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. This allows for the determination of  $EC_{50}$  values.



[Click to download full resolution via product page](#)

**Caption:** Research workflow for tetracosactide evaluation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tetracosactide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. Adrenocorticotrophic hormone (medication) - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 10. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin [mdpi.com]
- 11. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Cosyntropin (cosyntropin) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 16. mims.com [mims.com]
- 17. ACTH stimulation test - Wikipedia [en.wikipedia.org]



- 18. Cosyntropin as a diagnostic agent in the screening of patients for adrenocortical insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cortrosyn (Cosyntropin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- To cite this document: BenchChem. [Pharmacological Profile of Tetracosactide: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549272#pharmacological-profile-of-tetracosactide-for-research-use]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)